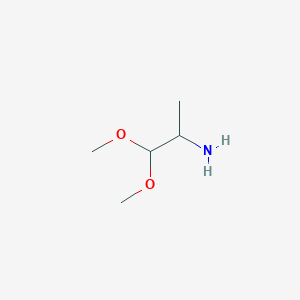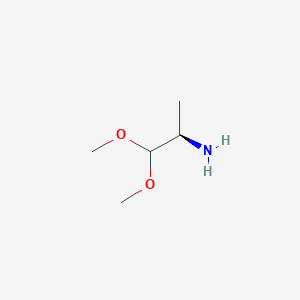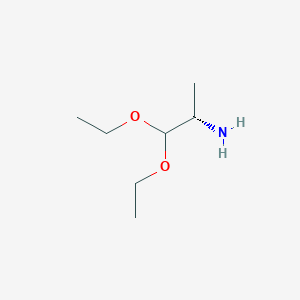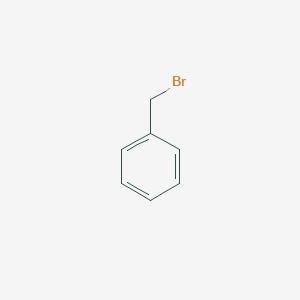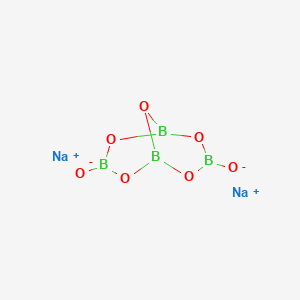![molecular formula C11H13N B042741 1,2,3,3a,4,8b-六氢环戊[b]吲哚 CAS No. 80278-94-0](/img/structure/B42741.png)
1,2,3,3a,4,8b-六氢环戊[b]吲哚
描述
Synthesis Analysis
The synthesis of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives involves various strategies to construct the bicyclic framework efficiently. For instance, a study detailed the condensation of 1,3-dimethylindole with hexane-2,5-dione, resulting in a compound where its structure was confirmed by PMR spectrum analysis (Cranwell & Saxton, 1964). Another approach involved the stereoselective formation of hexahydropyrrolo[2,3-b]indoles from tryptamine derivatives, emphasizing the versatility of tryptophan-derived hexahydro[2,3-b]pyrroloindoles in the synthesis of amino acids and alkaloids (Crich & Banerjee, 2007).
Molecular Structure Analysis
The molecular structure of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives is characterized by its bicyclic nature, which imparts significant chemical and biological properties. X-ray analysis has been pivotal in determining the precise configuration of these molecules. For instance, stereoisomeric hexahydrocyclopenta[b]indoles were synthesized, and their structures, particularly the configuration of the C3 atom, were elucidated through X-ray analysis, highlighting the importance of molecular structure in dictating the reactivity and properties of these compounds (Likhacheva, Korlyukov, & Gataullin, 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives is influenced by their unique structural features. These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, oxidations, and cyclizations. A notable reaction is the palladium-mediated oxidative annulation, which serves as a key step in synthesizing cyclopenta[b]indoles with diverse structural features. This method demonstrates the utility of cyclopenta[b]indoles as substrates in further chemical transformations (Agy, Rodrigues, Zeoly, Simoni, & Coelho, 2019).
Physical Properties Analysis
The physical properties of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and drug design. These properties are often determined through experimental analysis and are influenced by the molecular structure and substitution patterns on the bicyclic framework.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions and biological systems. The functionalization of the indole and cyclopenta rings can significantly alter these properties, enabling the fine-tuning of reactivity for specific applications in synthesis and medicinal chemistry.
- (Cranwell & Saxton, 1964)
- (Crich & Banerjee, 2007)
- (Likhacheva, Korlyukov, & Gataullin, 2009)
- (Agy, Rodrigues, Zeoly, Simoni, & Coelho, 2019)
科学研究应用
1. Application in Organic Chemistry
- Summary : This compound is used as a starting material for indoline dyes .
- Method : The compound is obtained from the diastereomeric salt with N-tosyl-®-phenylglycine in ethanol .
- Results : The process results in enantiopure 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
2. Application in Organic Solar Cells
- Summary : Small acceptor–donor (A–D) molecules, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, have been investigated as a component of organic solar cells .
- Method : The compound was prepared from 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in a two-step process via Vilsmeier–Haack formylation and Knoevenagel reaction with malononitrile .
- Results : The structures of newly synthesized compounds were established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR and UV–Vis spectroscopy, as well as mass spectrometry .
3. Application in X-ray Analysis
- Summary : The structure of (3RS,3aRS,8bSR)-N-acetyl-3-hydroxy-5-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole was proved by X-ray analysis .
- Method : X-ray crystallography was used to determine the structure .
- Results : The X-ray analysis confirmed the structure of the compound .
4. Application in Dye-Sensitized Solar Cells
- Summary : 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is used in the synthesis of dye-sensitized solar cells .
- Method : The specific method of application in the synthesis of dye-sensitized solar cells is not detailed in the source .
- Results : The use of this compound in dye-sensitized solar cells is expected to enhance the efficiency of these cells, although specific results or outcomes are not provided in the source .
5. Application in Luminescent Properties
- Summary : 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is used in the study of luminescent properties .
- Method : The specific method of application in the study of luminescent properties is not detailed in the source .
- Results : The study of luminescent properties is expected to enhance the understanding of this compound, although specific results or outcomes are not provided in the source .
安全和危害
未来方向
属性
IUPAC Name |
1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTROANRTWHDFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

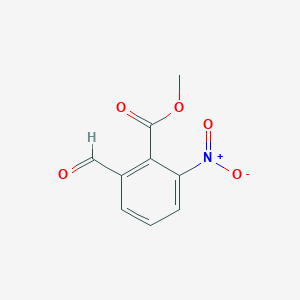
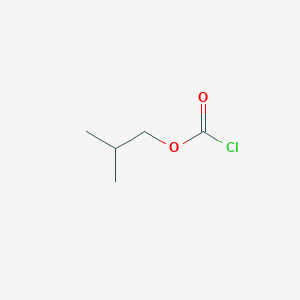
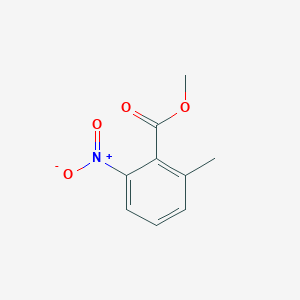
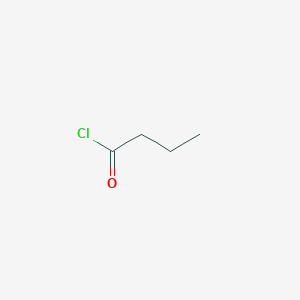
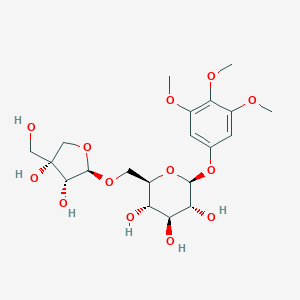
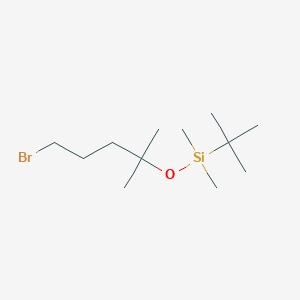
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
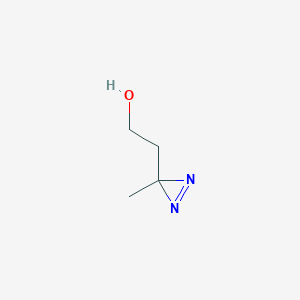
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
